molecular formula C8H13NO2 B1446912 (2-Tert-butyl-1,3-oxazol-5-yl)methanol CAS No. 1799619-92-3

(2-Tert-butyl-1,3-oxazol-5-yl)methanol

Cat. No.: B1446912
CAS No.: 1799619-92-3
M. Wt: 155.19 g/mol
InChI Key: JLXJZBPIXFPGJN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2-Tert-butyl-1,3-oxazol-5-yl)methanol” involves an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), and a tert-butyl group attached to the 2-position of the oxazole ring. The methanol group is attached to the 5-position of the oxazole ring. Detailed structural analysis would require advanced computational methods or experimental techniques such as X-ray crystallography .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS) are not provided in the available resources.

Scientific Research Applications

Synthesis and Catalysis

(2-Tert-butyl-1,3-oxazol-5-yl)methanol plays a role in the synthesis of various chemical compounds. Borpatra, Deb, and Baruah (2018) demonstrated its use in a copper(II)-catalyzed approach for synthesizing 1,3-oxazines at room temperature, highlighting its role in environmentally friendly catalysis and avoiding carcinogenic formaldehyde (Borpatra, Deb, & Baruah, 2018). Similarly, Terfassa et al. (2011) used derivatives of this compound in oxidorhenium(V) complexes for catalytic epoxidation, demonstrating its versatility in organic reactions (Terfassa et al., 2011).

Antiradical Activity

The compound's derivatives have been studied for antiradical activity. Gataullina et al. (2017) investigated the antiradical activity of benzoxazole derivatives, including those related to this compound, showing its potential in the development of new antioxidants (Gataullina et al., 2017).

Photochemistry and Photophysics

In the field of photochemistry, Wasserman, Power, and Petersen (1996) explored dye-sensitized photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate, a compound related to this compound, for bipyrrolic product formation, contributing to the understanding of photochemical reactions (Wasserman, Power, & Petersen, 1996). Moreover, Guzow et al. (2007) synthesized derivatives of N-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine, demonstrating their use as efficient fluorescent probes, expanding its application in photophysics (Guzow et al., 2007).

Organic Synthesis and Reaction Mechanisms

The compound also finds application in organic synthesis and understanding reaction mechanisms. Sasaki and Kitagawa (1987) utilized related compounds in the preparation of 1,6-dihydro-3-benzazocines, revealing insights into intramolecular cyclization processes (Sasaki & Kitagawa, 1987). Similarly, Elsler et al. (2014) employed electrolytes with high capacity for hydrogen bonding, like methanol with tert-butyl groups, for selective anodic cross-coupling reactions of phenols, showcasing the compound's role in metal- and reagent-free organic transformations (Elsler et al., 2014).

Safety and Hazards

“(2-Tert-butyl-1,3-oxazol-5-yl)methanol” is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

(2-Tert-butyl-1,3-oxazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to affect the expression of genes involved in inflammatory responses and apoptosis. Additionally, it can alter metabolic fluxes within cells, impacting overall cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, particularly genes involved in stress responses and metabolic regulation. The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions but may degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and reduced oxidative stress . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological functions. Threshold effects are often observed, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism . These interactions can influence metabolic flux and alter the levels of key metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function, making it essential to study these processes in detail.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

(2-tert-butyl-1,3-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)7-9-4-6(5-10)11-7/h4,10H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXJZBPIXFPGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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